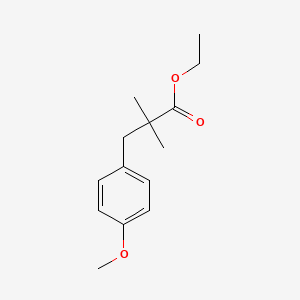
Ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate
Cat. No. B8715960
M. Wt: 236.31 g/mol
InChI Key: DVUSYDXPVQIDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07902394B2
Procedure details


Ethyl iso-butyrate (35.0 g, 0.30 mol) was added to a solution of lithium N,N-diisopropyl amide (prepared from N,N-diisopropylamine (38.1 g, 0.38 mol) and n-BuLi (207 mL, 0.33 mol, 1.6 M solution in hexanes)) in dry tetrahydrofuran (1 L) at −78° C. over a 30 min period under N2 atmosphere. After the addition was complete, the reaction was stirred for 1 h after which HMPA (100 mL), NaI (67.0 g, 0.44 mol) and 4-methoxybenzyl chloride (39.3 g, 0.25 mol) were added sequentially. The reaction was then warmed to room temperature and stirred for additional 16 h before quenching at 0° C. with saturated NH4Cl solution (250 mL) and the mixture was extracted with EtOAc (2×1 L). The combined organic layers were washed successively with 2 N HCl (2×300 mL), saturated sodium bicarbonate solution (2×300 mL), and brine (400 mL), dried over Na2SO4 and filtered. Concentration of the filterate and purification of the resulting residue by flash column chromatography (silica gel, 100:0 to 96:4 hexane/EtOAc) afforded 54.0 g (90%) of ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate as a light yellow oil; 1H NMR (200 MHz, CDCl3) δ 7.03 (d, J=8.7 Hz, 2H), 6.79 (d, J=8.7 Hz, 2H), 4.10 (q, J=7.3 Hz, 2H), 3.78 (s, 3H), 2.78 (s, 2H), 1.23 (t, J=7.3 Hz, 3H), 1.15 (s, 6H).






Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].C([N-]C(C)C)(C)C.[Li+].[Na+].[I-].[CH3:19][O:20][C:21]1[CH:28]=[CH:27][C:24]([CH2:25]Cl)=[CH:23][CH:22]=1>O1CCCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:3][C:2]([CH3:4])([CH2:25][C:24]1[CH:27]=[CH:28][C:21]([O:20][CH3:19])=[CH:22][CH:23]=1)[C:1]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
207 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
67 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[I-]
|
|
Name
|
|
|
Quantity
|
39.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for additional 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added sequentially
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
before quenching at 0° C. with saturated NH4Cl solution (250 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with EtOAc (2×1 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed successively with 2 N HCl (2×300 mL), saturated sodium bicarbonate solution (2×300 mL), and brine (400 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the filterate and purification of the resulting residue by flash column chromatography (silica gel, 100:0 to 96:4 hexane/EtOAc)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)(CC1=CC=C(C=C1)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 54 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
